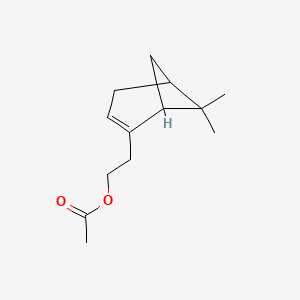
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4), which has been shown to be highly efficient under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile may involve the use of heterogeneous catalysts such as mesoporous iron ion-exchanged Indian clay. This method allows for the efficient and reusable synthesis of the compound with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for the Biginelli reaction, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve refluxing in solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile include other dihydropyrimidinones and their derivatives, such as:
- 3,4-dihydropyrimidin-2(1H)-one
- 3,4-dihydropyrimidin-2(1H)-thione
Uniqueness
What sets this compound apart is its specific nitrile group, which can undergo unique chemical transformations and provide distinct biological activities compared to other dihydropyrimidinones .
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-3-1-4-10-5-2-6(11)9-7(10)12/h2,5H,1,4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWDPCVMGIGCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B7783292.png)

![2-[(3-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783295.png)
![5-(Biphenyl-4-yl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B7783308.png)

![7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B7783335.png)
